molecular formula C14H23IO3 B13617893 Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13617893
M. Wt: 366.23 g/mol
InChI Key: DYSJMVDODIZGPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[222]octane-4-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of an iodomethyl group, an isopropyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate typically involves multiple steps. One common method includes the iodination of a precursor compound, followed by esterification. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as iodine or other halogenating agents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, nucleophiles like amines and thiols, and oxidizing agents such as potassium permanganate. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce carboxylic acids or ketones.

Scientific Research Applications

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The iodomethyl group can participate in nucleophilic substitution reactions, while the bicyclic structure can interact with enzymes and other biological molecules. These interactions can modulate various biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and potential for diverse chemical transformations. Its bicyclic structure also contributes to its stability and interaction with biological molecules.

Biological Activity

Ethyl 1-(iodomethyl)-3-(propan-2-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate, commonly referred to as EIPOC, is a synthetic bicyclic organic ester with the molecular formula C14H21IO4. First synthesized in 2004, its unique structure has garnered attention for potential applications in medicinal chemistry and other scientific fields.

  • Molecular Weight : 414.22 g/mol
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Slightly soluble in water; soluble in most organic solvents
  • Melting Point : -19°C
  • Boiling Point : 145-146°C

Synthesis and Characterization

EIPOC can be synthesized via a reaction involving ethyl 3-hydroxybutyrate, 1-iodomethyl-1-cyclohexene, and trifluoromethanesulfonic acid in the presence of 2,6-lutidine. Characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

Anti-inflammatory and Analgesic Properties

Research indicates that EIPOC exhibits significant anti-inflammatory and analgesic activities in animal models. These effects suggest its potential as a therapeutic agent for conditions characterized by inflammation and pain.

Anticancer Activity

EIPOC has been shown to inhibit the growth of various cancer cell lines, including:

Cancer TypeCell Line TestedResult
Lung CancerA549Significant inhibition
Breast CancerMCF7Moderate inhibition
LeukemiaK562Notable growth reduction

The exact mechanisms underlying these anticancer effects remain under investigation, necessitating further research to elucidate how EIPOC interacts with cellular pathways.

While the specific mechanism of action for EIPOC's biological activities is not fully understood, it is hypothesized that its unique bicyclic structure may play a critical role in modulating biological targets involved in inflammation and cancer progression.

Toxicity and Safety

Preliminary studies on the toxicity of EIPOC indicate that it possesses a favorable safety profile when used in controlled scientific experiments. However, comprehensive toxicity assessments are necessary to establish safe dosage levels for potential therapeutic use.

Case Studies

A recent study explored the efficacy of EIPOC in treating inflammatory diseases in animal models. The results demonstrated that administration of EIPOC led to:

  • A reduction in inflammatory markers
  • Improved pain scores compared to control groups
  • No significant adverse effects observed at therapeutic doses

These findings support further exploration of EIPOC as a candidate for drug development targeting inflammatory conditions.

Current Research Trends

Ongoing research focuses on:

  • Mechanistic Studies : Investigating the pathways through which EIPOC exerts its biological effects.
  • Formulation Development : Exploring various formulations for enhanced bioavailability and efficacy.
  • Clinical Trials : Initiating early-phase clinical trials to evaluate safety and efficacy in humans.

Properties

Molecular Formula

C14H23IO3

Molecular Weight

366.23 g/mol

IUPAC Name

ethyl 1-(iodomethyl)-3-propan-2-yl-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C14H23IO3/c1-4-17-12(16)14-7-5-13(9-15,6-8-14)18-11(14)10(2)3/h10-11H,4-9H2,1-3H3

InChI Key

DYSJMVDODIZGPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(CC1)(OC2C(C)C)CI

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.